![molecular formula C18H24N6O2 B5607601 N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607601.png)
N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, often involves the Lossen rearrangement. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a single-pot, racemization-free method for synthesizing ureas from carboxylic acids. This approach allows for the conversion of carboxylic acid to urea in one pot under mild conditions, highlighting an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Molecular Structure Analysis
The study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates via NMR and quantum chemical calculations can provide insights into the molecular structure of similar compounds. These studies examine the effect of substituents on complexation, revealing the importance of intramolecular hydrogen bonding in urea derivatives for complex formation (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The design, synthesis, and reaction mechanism of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound with a structure closely related to the subject compound, have been explored. This includes the condensation reactions and the characterization of its antiproliferative activity, which provides valuable insights into the chemical reactivity and potential applications of such compounds (Huang et al., 2020).
Physical Properties Analysis
While specific research directly addressing the physical properties of this compound was not identified, studies on similar urea derivatives can offer insights. For example, the synthesis and antibacterial activity evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils highlights the methods used to characterize these compounds, including their physical stability and solubility which are crucial for their biological application (Zhi et al., 2005).
Chemical Properties Analysis
Investigations into the chemical properties of urea derivatives, such as the reactivity with various chemical agents and the influence of substituents on their chemical behavior, are fundamental. For instance, the study on the synthesis and evaluation of antioxidant activity of some derivatives demonstrates the methodologies for assessing the chemical stability and reactivity of such compounds, which can be applied to understand the chemical properties of this compound (George et al., 2010).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14-2-4-15(5-3-14)23-18(25)20-7-6-19-16-12-17(22-13-21-16)24-8-10-26-11-9-24/h2-5,12-13H,6-11H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRZVOLGDUBDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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